molecular formula C5H10O5 B12401262 D-Ribose-13C-4

D-Ribose-13C-4

Cat. No.: B12401262
M. Wt: 151.12 g/mol
InChI Key: PYMYPHUHKUWMLA-NVOUMLGNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-Ribose-13C-4 is a stable isotope-labeled compound of D-Ribose, where four carbon atoms are replaced with the carbon-13 isotope. D-Ribose is a naturally occurring sugar that plays a crucial role in the energy production of cells, particularly as a component of adenosine triphosphate (ATP). The labeled version, this compound, is primarily used in scientific research to trace metabolic pathways and study biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Ribose-13C-4 involves the incorporation of carbon-13 into the ribose molecule. One common method is the chemical synthesis starting from labeled precursors such as [13C]methane. The process involves multiple steps, including protection and deprotection of functional groups, and careful control of reaction conditions to ensure the incorporation of the isotope at the desired positions .

Industrial Production Methods

Industrial production of this compound typically involves fermentation processes using genetically modified microorganisms. These microorganisms are cultured in media containing carbon-13 labeled substrates, which they metabolize to produce this compound. The product is then extracted and purified through a series of chromatographic techniques to achieve high purity .

Chemical Reactions Analysis

Types of Reactions

D-Ribose-13C-4 undergoes various chemical reactions, including:

    Oxidation: Converts this compound to ribonic acid derivatives.

    Reduction: Produces reduced forms such as ribitol.

    Substitution: Involves replacing hydroxyl groups with other functional groups.

Common Reagents and Conditions

Major Products

Scientific Research Applications

D-Ribose-13C-4 is widely used in scientific research due to its labeled carbon atoms, which allow for precise tracking in metabolic studies. Some key applications include:

    Chemistry: Used as a tracer in studying carbohydrate metabolism and enzymatic reactions.

    Biology: Helps in understanding the role of ribose in nucleic acid synthesis and energy metabolism.

    Medicine: Investigated for its potential in treating conditions like chronic fatigue syndrome and heart disease by enhancing ATP production.

    Industry: Utilized in the development of pharmaceuticals and nutritional supplements.

Mechanism of Action

D-Ribose-13C-4 exerts its effects by participating in the pentose phosphate pathway, a crucial metabolic pathway for the production of nucleotides and nucleic acids. It serves as a precursor for the synthesis of ATP, which is essential for cellular energy. The labeled carbon atoms allow researchers to trace the metabolic fate of ribose and understand its role in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

D-Ribose-13C-4 is unique due to its specific labeling pattern, which provides detailed insights into the metabolic pathways involving ribose. This specificity makes it particularly valuable for studying the dynamics of ribose metabolism and its role in energy production .

Properties

Molecular Formula

C5H10O5

Molecular Weight

151.12 g/mol

IUPAC Name

(2R,3R,4R)-2,3,4,5-tetrahydroxy(413C)pentanal

InChI

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5-/m0/s1/i4+1

InChI Key

PYMYPHUHKUWMLA-NVOUMLGNSA-N

Isomeric SMILES

C([13C@H]([C@H]([C@H](C=O)O)O)O)O

Canonical SMILES

C(C(C(C(C=O)O)O)O)O

Origin of Product

United States

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